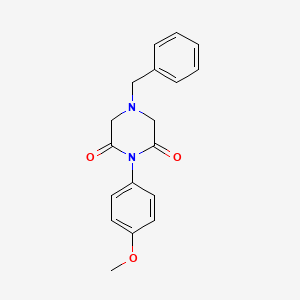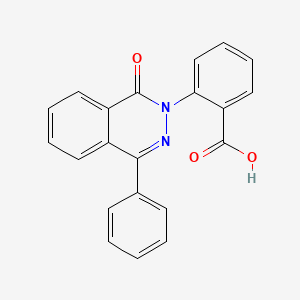![molecular formula C18H24N4O2 B5521013 4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5521013.png)
4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.18992602 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study on the synthesis, characterization, and computational study of ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole chalcone derivative, provides insights into the synthesis and analytical characterization of complex organic molecules, which could be relevant for synthesizing and studying the compound (Singh et al., 2014).
Antioxidant, Antitumor, and Antimicrobial Activities
- Research on the microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities indicates a methodological approach that could be applied to the compound of interest for discovering potential biological activities (El‐Borai et al., 2013).
Catalytic Applications
- A study on asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes suggests potential catalytic applications for related compounds, which may extend to the compound (Magubane et al., 2017).
Novel Synthesis Approaches
- An efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, highlights innovative synthesis techniques that could be applicable to the target compound (Ghaedi et al., 2015).
Molecular Docking and Screening
- The synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives for antimicrobial and antioxidant activity provide an example of the application of molecular docking techniques in drug discovery, which could be relevant for exploring the biological properties of the compound (Flefel et al., 2018).
Mecanismo De Acción
Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing pyrazole rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Direcciones Futuras
Propiedades
IUPAC Name |
4,6-dimethyl-3-[2-(2-pyrazol-1-ylethyl)piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-12-14(2)20-17(23)16(13)18(24)22-10-4-3-6-15(22)7-11-21-9-5-8-19-21/h5,8-9,12,15H,3-4,6-7,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVQYXILFRUOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N2CCCCC2CCN3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5520943.png)
![(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5520944.png)


![(1R*,5R*)-6-benzyl-3-[(2-methoxyphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5520959.png)

![2-[(1-naphthylmethyl)thio]-1,3-benzoxazole](/img/structure/B5520980.png)
![(4aS*,7aR*)-1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520983.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5520991.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol](/img/structure/B5521003.png)
![3-(2-pyridinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5521016.png)
![3-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5521017.png)
![5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521020.png)
